1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

Description

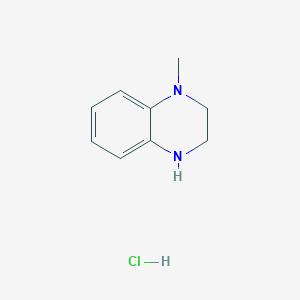

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;/h2-5,10H,6-7H2,1H3;1H |

InChI Key |

SENUPRPSOPMEHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-methylquinoxaline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methylquinoxaline. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Reduction of Precursor Ketones

The free base form (1-methyl-1,2,3,4-tetrahydroquinoxaline) is synthesized via reduction of 4-methyl-3,4-dihydroquinoxalin-2-(1H)-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Protonation with HCl yields the hydrochloride salt :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0–25°C, 1 hr | 91.3% | |

| Salt Formation | HCl in ethanol | Quantitative |

Asymmetric Hydrogenation

The hydrochloride salt participates in Rh–thiourea-catalyzed asymmetric hydrogenation under acidic conditions. HCl protonates the substrate, enabling chiral induction via hydrogen bonding between the chloride ion and thiourea ligands :

| Substrate | Catalyst System | ee (%) | Key Interaction |

|---|---|---|---|

| Quinoxaline hydrochloride | Rh/(R,R)-RuTsDPEN | 69–98 | Thiourea-Cl⁻ H-bonding |

Sulfonamide Functionalization

The secondary amines react with sulfonyl chlorides to form sulfonamide derivatives. These reactions are critical for developing bioactive analogs targeting microtubule polymerization :

| Derivative | R₁ Group | IC₅₀ (HT-29 cells) | Key Feature |

|---|---|---|---|

| I-7 | 4-CF₃Ph | 0.32 µM | Tubulin inhibition |

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs, such as Knoevenagel-Michael-Thorpe-Ziegler sequences, to generate polycyclic frameworks :

| Components | Product | Application |

|---|---|---|

| Aldehyde + β-nitro styrene | Isoindoloisoquinolone | Alkaloid synthesis |

Deuteration Studies

Deuterium labeling experiments reveal hydride transfer mechanisms during hydrogenation. HCl mediates protonation, directing stereoselectivity :

| Condition | Deuteration Site | Observation |

|---|---|---|

| D₂ gas | C2 and C3 | Partial deuteration via tautomerism |

Acid-Mediated Cyclizations

HCl catalyzes cyclization reactions in domino processes, such as Pictet–Spengler condensations, forming fused heterocycles :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Aniline + acetaldehyde | HCl/EtOH | 4-Ethoxy-THIQ | 71% |

Table 1: Comparative Catalytic Efficiency

| Reaction Type | Catalyst | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/L1 | 25°C | 98 | 95 |

| Reductive Amination | Pd/C (5%) | 4 atm H₂ | – | 93–98 |

Table 2: Solvent and Acid Effects

| Solvent | Acid Additive | Reaction Rate | Selectivity |

|---|---|---|---|

| EtOH | HCl (1 eq.) | High | Cis >13:1 |

| CDCl₃ | None | Low | No ee |

Stability and Reactivity Considerations

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme-substrate interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can lead to neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. The compound’s ability to inhibit monoamine oxidase and scavenge free radicals also contributes to its neuroprotective properties .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including neuroprotective effects, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure derived from quinoxaline. Its molecular formula contributes to its unique properties and biological activities. The compound's structural characteristics allow it to interact with various biological systems effectively.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core; saturated | Exhibits potent neuroprotective effects |

| 3-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 3; saturated | Antimicrobial activity against specific pathogens |

| 1-Methyl-2-(phenyl)-1,2,3,4-tetrahydroquinoline | Phenyl substitution; saturated | Enhanced cognitive enhancement properties |

| 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | Chlorine substitution; saturated | Potential anti-cancer properties |

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound and its derivatives. For example:

- Mechanisms of Action : Studies indicate that this compound can antagonize neurotoxic effects from substances like MPTP (Methyl-phenyl-tetrahydropyridine), a known neurotoxin associated with Parkinson's disease. It has been shown to improve dopamine metabolism and protect dopaminergic neurons in rodent models .

- Behavioral Studies : In behavioral studies involving rodents, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) demonstrated significant protective effects against the behavioral syndrome induced by neurotoxins .

Interaction with Biological Targets

The compound's interactions with various biological targets have been extensively studied:

- PARP-1 Inhibition : Recent research indicates that derivatives of tetrahydroquinoxaline exhibit inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. The IC50 values for these compounds varied significantly but were generally in the nanomolar range . This suggests potential applications in cancer therapy where PARP inhibitors are used.

- Antiepileptic Drug Synergy : In combination studies with antiepileptic drugs (AEDs), 1-methyl-1,2,3,4-tetrahydroisoquinoline showed supra-additive interactions with several AEDs in a mouse seizure model. This indicates its potential as an adjunct therapy for epilepsy .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiproliferative Activity : A study focused on novel tetrahydroquinoxaline derivatives found that certain compounds exhibited moderate to strong antiproliferative activities against cancer cell lines (e.g., HT-29). These compounds inhibited tubulin polymerization and disrupted the mitotic spindle formation without inducing apoptosis .

- Neuroprotective Mechanisms : Another study detailed the mechanisms by which 1-methyl-1,2,3,4-tetrahydroisoquinoline protects against neurodegeneration. It highlighted its role in modulating neurotransmitter levels and protecting against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.